6-[(oxan-4-yl)methoxy]-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide
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Overview
Description
6-[(oxan-4-yl)methoxy]-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine carboxamide core, which is often found in biologically active molecules, making it a subject of interest for researchers in medicinal chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(oxan-4-yl)methoxy]-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyridine core, the introduction of the oxan-4-yl group, and the attachment of the propan-2-yloxy-pyridin-3-yl moiety. Common synthetic routes may involve:
Formation of the Pyridine Core: This can be achieved through various methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the Oxan-4-yl Group: This step may involve the use of oxan-4-yl halides or other suitable precursors under nucleophilic substitution conditions.
Attachment of the Propan-2-yloxy-pyridin-3-yl Moiety: This can be done through coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
6-[(oxan-4-yl)methoxy]-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound may be susceptible to oxidation reactions, particularly at the methoxy and propan-2-yloxy groups.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides and nucleophiles under basic conditions are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may serve as a probe for studying biological processes involving pyridine derivatives.
Medicine: Due to its structural similarity to biologically active molecules, it may be investigated for potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(oxan-4-yl)methoxy]-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyridine Derivatives: Compounds like nicotinamide and isoniazid share the pyridine core and have well-known biological activities.
Oxan-4-yl Compounds: Molecules containing the oxan-4-yl group, such as certain ethers, may have similar chemical properties.
Propan-2-yloxy Compounds: Compounds with the propan-2-yloxy group, like certain alkyl ethers, can be compared in terms of reactivity and stability.
Uniqueness
What sets 6-[(oxan-4-yl)methoxy]-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyridine-3-carboxamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
6-(oxan-4-ylmethoxy)-N-[(2-propan-2-yloxypyridin-3-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-15(2)28-21-18(4-3-9-22-21)13-24-20(25)17-5-6-19(23-12-17)27-14-16-7-10-26-11-8-16/h3-6,9,12,15-16H,7-8,10-11,13-14H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUMWAVLYMGEDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)CNC(=O)C2=CN=C(C=C2)OCC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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